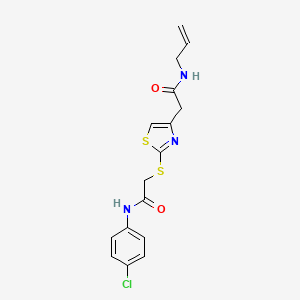

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenylamino group, a thioether linkage, and an allyl substituent. This analysis focuses on comparing its structural and functional attributes with similar compounds from peer-reviewed literature.

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h2-6,9H,1,7-8,10H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLJTUSMOCWBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 953991-58-7, is a thiazole-based compound that has garnered attention for its potential biological activities. The compound's structure includes a thiazole ring, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is , with a molecular weight of 381.9 g/mol. The thiazole moiety in its structure is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 953991-58-7 |

| Molecular Formula | C_{16}H_{16}ClN_{3}O_{2}S_{2} |

| Molecular Weight | 381.9 g/mol |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells .

In one study, the synthesized thiazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that substituents on the thiazole ring significantly influence the potency of these compounds .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been documented. Compounds similar to N-allyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have shown effectiveness against various bacterial strains. For instance, a study reported that certain thiazole-based compounds exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .

Case Studies

- Anticancer Study : A recent investigation synthesized several thiazole derivatives and evaluated their anticancer effects using MTT assays. The most active compound showed an IC50 value lower than that of doxorubicin against A431 cell lines, indicating its potential as an effective anticancer agent .

- Antimicrobial Evaluation : Another study focused on the synthesis of phenylthiazole derivatives and their antimicrobial efficacy against Staphylococcus aureus and E. coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting their potential use in treating infections .

Structure–Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds indicates that:

- Electron-donating groups enhance cytotoxicity.

- Chlorine substituents on the phenyl ring improve antimicrobial activity.

These insights guide the design of new derivatives with enhanced biological activities.

Scientific Research Applications

Overview

3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research, particularly medicinal chemistry. Its unique structure, which includes a quinoline moiety, positions it as a potential candidate for therapeutic applications.

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that derivatives of quinoline compounds often exhibit antibacterial and antifungal activities. The sulfonyl group enhances the compound's ability to interact with microbial targets, potentially disrupting their metabolic pathways.

- Neuroprotective Effects : There is emerging evidence supporting the role of this compound in neuroprotection. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's Disease. Inhibiting AChE can increase acetylcholine levels, which is beneficial for cognitive function.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. Its structural features allow it to modulate cellular signaling pathways, which are crucial in cancer progression .

Synthesis and Characterization

The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine typically involves several steps, including:

- Formation of the Quinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The sulfonyl and benzyl groups are introduced through electrophilic substitution reactions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the applications of 3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine:

- Alzheimer's Disease Research : One study focused on developing multifunctional compounds targeting various aspects of Alzheimer's Disease. The compound demonstrated significant inhibition of AChE and reduced aggregation of beta-amyloid peptides, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anticancer Activity Evaluation : In vitro assays have shown that this compound can induce cell death in specific cancer cell lines, highlighting its potential as an anticancer drug candidate. Further research is needed to explore its efficacy and safety profiles in vivo .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common 2-thioxoacetamide-thiazole scaffold with derivatives reported in and . Key structural variations include:

- Substituents on the phenyl ring : The 4-chlorophenyl group (as in compound 13 from ) is a recurring motif associated with enhanced bioactivity .

- Thioether linkage : The thioethyl bridge is critical for molecular interactions, as seen in ’s bis(azolyl)sulfonamidoacetamides .

- Allyl group : Unique to the target compound, this substituent may influence solubility and metabolic stability compared to methyl or methoxy groups in analogs (e.g., compound 10 in ) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

Antitumor Activity

- Compound 7 () : Exhibited 47% MGI (Mean Growth Inhibition) against tumor cells, attributed to the 4-chlorophenyl-thioacetamide moiety .

- Fluorophenyl vs. Chlorophenyl : Substituting 4-chlorophenyl with 4-fluorophenyl (e.g., compound 8 in ) reduced activity to 7% MGI, highlighting the importance of the chloro group .

Antimicrobial Activity

- Thiazolo-triazino-thiones (): Derivatives with arylazo-thiazole groups showed moderate antifungal activity, suggesting the thiazole core’s versatility in targeting microbial enzymes .

Crystallographic and Computational Studies

Q & A

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?

- Models :

- Rodents : Oral bioavailability and hepatic clearance in Sprague-Dawley rats .

- Zebrafish : Early-stage toxicity screening (LC₅₀) .

- Analytics : Plasma concentration monitoring via LC-MS/MS with a LOD of 1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.